molecular formula C18H21NO4 B13924844 4-(3-Isopropyl-4-methoxy-phenoxy)-3,5-dimethyl-nitrobenzene CAS No. 156740-77-1

4-(3-Isopropyl-4-methoxy-phenoxy)-3,5-dimethyl-nitrobenzene

Cat. No.: B13924844
CAS No.: 156740-77-1
M. Wt: 315.4 g/mol
InChI Key: AABUAHGQVREWCM-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the phenoxy group under specific conditions to achieve the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-4-(3-ISOPROPYL-4-METHOXYPHENOXY)-NITROBENZENE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

156740-77-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methoxy-3-propan-2-ylphenoxy)-1,3-dimethyl-5-nitrobenzene

InChI

InChI=1S/C18H21NO4/c1-11(2)16-10-15(6-7-17(16)22-5)23-18-12(3)8-14(19(20)21)9-13(18)4/h6-11H,1-5H3

InChI Key

AABUAHGQVREWCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)OC)C(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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